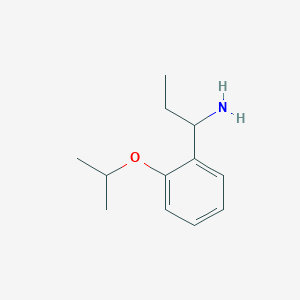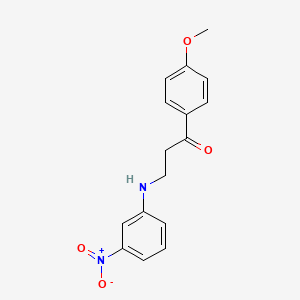
3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one, also known as 3-FPM, is a synthetic compound that belongs to the class of stimulant drugs. It is a research chemical that has gained popularity among the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one has been studied extensively for its potential applications in various fields of research. It has been found to have stimulant properties and has been used in studies related to cognitive enhancement, memory improvement, and mood enhancement. Additionally, this compound has been used in studies related to drug addiction, as it has been found to reduce the craving for certain drugs.
Mechanism of Action
The exact mechanism of action of 3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to improve cognitive function, memory, and mood. However, prolonged use of this compound can lead to adverse effects such as anxiety, insomnia, and addiction.
Advantages and Limitations for Lab Experiments
3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one has several advantages for use in lab experiments. It is easily synthesized and purified, making it readily available for research purposes. Additionally, it has a relatively long half-life, allowing for prolonged experimentation. However, the limitations of this compound include its potential for abuse and the lack of long-term safety data.
Future Directions
There are several future directions for research on 3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one. One potential area of research is its potential use in the treatment of drug addiction. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of this compound. Finally, research is needed to develop safer and more effective stimulant drugs for use in various fields of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained popularity among the scientific community due to its potential applications in various fields of research. Its synthesis method is well-established, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. However, caution should be exercised when using this compound due to its potential for abuse and lack of long-term safety data.
Synthesis Methods
The synthesis of 3-(3-Fluorophenoxy)-1-methylpyrrolidin-2-one involves the reaction of 3-fluorophenol with methylamine and 2-pyrrolidone. The resulting compound is purified through recrystallization to obtain this compound in its pure form. The synthesis method of this compound is well-established and has been reported in various scientific journals.
properties
IUPAC Name |
3-(3-fluorophenoxy)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-13-6-5-10(11(13)14)15-9-4-2-3-8(12)7-9/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLJWMCLUCDWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2651905.png)
![2-Chloro-N-[3-(4-chlorophenyl)cyclohex-2-en-1-yl]acetamide](/img/structure/B2651908.png)

![N-[2-[Cyclopropyl(propan-2-yl)amino]ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2651912.png)
